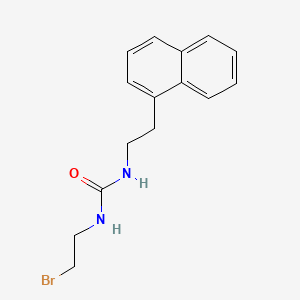
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diethylamino group, a pyrazolo-benzothiazine core, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide typically involves multiple steps:
Formation of the Pyrazolo-Benzothiazine Core: This step often starts with the reaction of 4-methylphenylhydrazine with a suitable benzothiazine precursor under acidic conditions to form the pyrazolo-benzothiazine core.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylaminoethyl halide reacts with the pyrazolo-benzothiazine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo-benzothiazine core, potentially leading to the opening of the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce ring-opened derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo-benzothiazine derivatives.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as potential anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.
Medicine
In medicine, researchers explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets, while the pyrazolo-benzothiazine core can modulate the compound’s overall activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: A closely related compound with slight structural variations.
4-Methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: Lacks the diethylamino group, affecting its reactivity and biological activity.
Uniqueness
The presence of the diethylamino group in N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its distinct pharmacological profile and industrial applications.
Propriétés
Numéro CAS |
81761-84-4 |
|---|---|
Formule moléculaire |
C24H29N5O3S |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-methyl-1-(4-methylphenyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C24H29N5O3S/c1-5-28(6-2)16-15-25-24(30)21-23-22(29(26-21)18-13-11-17(3)12-14-18)19-9-7-8-10-20(19)33(31,32)27(23)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,30) |
Clé InChI |
ZWYLEZRCGKTWJD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=NN(C2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)



![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)

